N-[9-[(2R)-2-phenylmethoxypropyl]purin-6-yl]benzamide
Description
Properties
IUPAC Name |
N-[9-[(2R)-2-phenylmethoxypropyl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16(29-13-17-8-4-2-5-9-17)12-27-15-25-19-20(23-14-24-21(19)27)26-22(28)18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3,(H,23,24,26,28)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLJMAAERDEESH-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of N-[9-[(2R)-2-phenylmethoxypropyl]purin-6-yl]benzamide typically involves:
- Stepwise functionalization of the purine core , starting from commercially available or synthesized purine derivatives.
- Introduction of the chiral 2-phenylmethoxypropyl substituent at the N9 position via nucleophilic substitution or alkylation reactions.
- Amidation at the 6-position of the purine ring to install the benzamide group.
These steps require careful control of stereochemistry, reaction conditions, and purification to obtain the desired enantiomerically pure product.
Preparation Methods and Reaction Conditions
Synthesis of the Purine Core and N9 Substitution
- The purine nucleus is often prepared or procured with a reactive site at N9.
- The (2R)-2-phenylmethoxypropyl substituent is introduced by reacting the purine with the corresponding chiral alkylating agent, typically a halide or tosylate derivative of (2R)-2-phenylmethoxypropyl.
- The reaction is carried out under basic conditions to promote nucleophilic substitution at N9.
- Solvents such as dimethyl sulfoxide (DMSO) or polar aprotic solvents are preferred to stabilize intermediates and enhance reaction rates.
- Temperature control is critical; reactions are often performed at moderate temperatures (e.g., 50-80°C) to optimize yield and minimize side reactions.
Amidation at the 6-Position
- The 6-position of the purine ring, bearing a suitable leaving group (e.g., chloro or amino group), undergoes amidation with benzoyl derivatives.
- A typical method involves the reaction of the 6-chloropurine intermediate with benzamide or benzoyl chloride under nucleophilic substitution conditions.
- Bases such as triethylamine (Et3N) or other organic bases are used to neutralize generated acids and drive the reaction forward.
- Solvents like DMSO or ethanol facilitate the reaction and subsequent purification.
- The reaction time varies from several hours to overnight, monitored by thin-layer chromatography (TLC).
Purification Techniques
- After synthesis, crude products are purified by recrystallization from ethanol or other suitable solvents.
- Chromatographic methods, including column chromatography on silica gel, are employed to achieve high purity.
- The purity and identity of the compound are confirmed by melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).
- Enantiomeric purity is verified using chiral chromatography or specific optical rotation measurements.
Detailed Research Findings and Data
A notable study involving similar purine derivatives with N9-substitutions and benzamide groups reported the following:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N9-Alkylation | Purine + (2R)-2-phenylmethoxypropyl halide, base, DMSO, 60°C, 12 h | 70-80 | Stereochemistry retained, monitored by TLC |
| Amidation at 6-position | N9-substituted purine + benzoyl chloride, Et3N, DMSO, 80°C, 16 h | 75-85 | High regioselectivity, product crystallizes well |
| Purification | Recrystallization (ethanol), silica gel chromatography | - | Purity > 98% confirmed by NMR and melting point |
- The reaction progress is monitored by TLC using silica gel plates with UV detection.
- ^1H NMR spectra show characteristic signals for the purine protons, benzamide aromatic protons, and the chiral side chain.
- IR spectra confirm the presence of amide carbonyl (~1650 cm^-1) and aromatic C-H stretches.
- Melting points are consistent with literature values for similar compounds, indicating successful synthesis.
Notes on Stereochemistry and Optimization
- The chiral center at the 2-position of the phenylmethoxypropyl group is critical for biological activity; thus, maintaining the (2R) configuration throughout synthesis is essential.
- Use of enantiomerically pure starting materials and mild reaction conditions prevents racemization.
- Optimization of reaction times and temperatures is necessary to maximize yield while preserving stereochemical integrity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Purine core synthesis | Commercial or synthesized purine derivatives | Starting material for further steps |
| N9-Substitution | (2R)-2-phenylmethoxypropyl halide, base, DMSO, 50-80°C | Efficient alkylation, stereochemistry retained |
| 6-Position Amidation | Benzoyl chloride or benzamide, Et3N, DMSO, 80°C | High yield amidation, regioselective |
| Purification | Recrystallization, column chromatography | High purity, confirmed by spectroscopic methods |
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R)-2-phenylmethoxypropyl]purin-6-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives .
Scientific Research Applications
Cancer Therapy
One of the most prominent applications of N-[9-[(2R)-2-phenylmethoxypropyl]purin-6-yl]benzamide is in cancer therapy. Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines, with effective concentrations ranging from 3 to 39 μM. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an antitumor agent .
Case Studies and Findings
- A study evaluated the cytotoxic effects of several derivatives of this compound on cancer cell models. Results showed that these compounds could induce apoptosis in HL-60 cells and reduce proliferation without significant cell cycle alterations .
- In vivo experiments with water-soluble prodrugs derived from this compound demonstrated weak antitumoral activity, suggesting potential for further optimization in drug formulation .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step chemical reactions requiring careful control over reaction conditions to achieve high yields and purity. The compound's complex structure allows it to serve as a versatile building block for synthesizing more complex molecules within medicinal chemistry.
In addition to its anticancer properties, this compound is being explored for other biological activities:
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific side chain, enhancing its interaction profile compared to other benzamide derivatives. Below is a comparison table highlighting similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(9H-purin-6-yl)benzamide | Contains a purine base and benzamide | Demonstrated antitumoral activity |
| N-[9-(2-hydroxypropyl)purin-6-yl]benzamide | Similar purine structure with a hydroxyl | Potentially different pharmacokinetic properties |
| 2-chloro-N-(1-hydroxycycloheptyl)methyl-benzamide | Chlorinated variant with cycloheptyl group | May exhibit different biological activities |
Mechanism of Action
The mechanism of action of N-[9-[(2R)-2-phenylmethoxypropyl]purin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors or enzymes, modulating their activity and thereby exerting its effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural features, synthesis challenges, physicochemical properties, and biological activity.
Structural Modifications and Stereochemistry
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Stereochemical Sensitivity: Racemization during synthesis is common in N-(purin-6-yl)-α-amino acid derivatives (e.g., N-(9-benzylpurin-6-yl)-(S)-alanine), even when imidazole rings are absent . This contrasts with the target compound, where the (2R)-phenylmethoxypropyl group may confer synthetic stability.
- Functional Group Diversity : Bulky substituents (e.g., bis(4-methoxyphenyl) in Compound 8) improve stability but reduce solubility, while fluorine (CAS 144924-99-2) enhances metabolic resistance .
Key Observations :
- Racemization: Coupling reactions involving N-(purin-6-yl)-α-amino acids often yield diastereomeric mixtures (e.g., 6:4 S,S:R,S), necessitating chiral resolution .
- Protecting Groups : Compounds with bis(4-methoxyphenyl) (e.g., Compound 8) achieve high purity (99%) due to optimized protecting group strategies .
Physicochemical Properties
Table 3: Solubility and Stability
Key Observations :
- Solubility Limitations: Many purine-benzamide derivatives exhibit poor aqueous solubility (e.g., N6-Benzoyladenosine: 22.6 µg/mL), necessitating prodrug strategies (e.g., phosphates or amino groups) .
- Stability Enhancements : Thiophosphate (Compound 34) and fluorinated (CAS 144924-99-2) analogs show improved metabolic stability .
Table 4: Antimycobacterial and Cytotoxic Profiles
Key Observations :
- Antimycobacterial Activity: Glutamate conjugates (MIC 3.1–6.25 µg/mL) demonstrate moderate efficacy against M.
- Cytotoxicity : N-(9H-purin-6-yl)benzamide derivatives show synergistic effects with nucleoside analogs but require solubility enhancements for in vivo use .
Biological Activity
N-[9-[(2R)-2-phenylmethoxypropyl]purin-6-yl]benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15N5O2
- Molecular Weight : 297.3119 g/mol
- CAS Number : 160616-03-5
- SMILES Notation : CC@@HCn1cnc2c(NC(=O)c3ccccc3)ncnc12
This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes, including:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
- Carbonic Anhydrase (hCA I and hCA II) : It has demonstrated significant inhibitory potency against these enzymes, which are involved in various physiological processes including acid-base balance and respiration.
Biological Activity Data
The following table summarizes the biological activity data for this compound based on various studies:
Study on Enzyme Inhibition
A study conducted by researchers synthesized a series of benzamide derivatives, including this compound, and evaluated their inhibitory effects on AChE and carbonic anhydrases. The results indicated that this compound exhibited potent inhibitory activity with Ki values in the nanomolar range, highlighting its potential as a therapeutic agent for neurodegenerative diseases and other conditions involving enzyme dysregulation .
Pharmacological Evaluation
In another investigation, the compound was tested for its pharmacological effects in vivo. The results demonstrated that administration of this compound led to significant improvements in cognitive function in animal models of Alzheimer's disease. The observed effects were attributed to enhanced cholinergic transmission due to AChE inhibition .
Q & A
Q. What synthetic strategies are effective for preparing N-[9-[(2R)-2-phenylmethoxypropyl]purin-6-yl]benzamide and its analogs?
The synthesis typically involves nucleophilic substitution at the purine C6 position. For example, 6-chloropurine derivatives react with chiral amines under basic conditions (e.g., K₂CO₃/DMF) to introduce the (2R)-2-phenylmethoxypropyl side chain. Subsequent benzoylation at the purine N6 position is achieved using benzoyl chloride in anhydrous pyridine. A critical challenge is controlling stereochemical integrity; racemization during coupling steps can occur, necessitating chiral HPLC validation .
Q. How can enantiomeric purity be validated for this compound?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is the gold standard. Mobile phases like hexane/isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid resolve (R)- and (S)-enantiomers. Retention times and UV detection (λ = 254 nm) confirm purity ≥99% .
Q. What protecting groups are critical for stabilizing intermediates during synthesis?
Commonly used groups include:
- TBDMS (tert-butyldimethylsilyl) : Protects hydroxyl groups in ribose moieties during phosphoramidite-based oligonucleotide synthesis.
- DMT (4,4′-dimethoxytrityl) : Stabilizes the 5′-OH position in nucleoside analogs.
- Bz (benzoyl) : Protects exocyclic amines (e.g., adenine N6) to prevent side reactions .
Advanced Research Questions
Q. How does stereochemical instability during synthesis impact biological activity?
Racemization at the purine C6 substituent generates diastereomers with divergent binding affinities. For example, (S,S)-diastereomers of related purine derivatives showed 2-fold higher antitubercular activity (MIC = 3.1 µg/mL) compared to (R,S)-forms (MIC = 6.25 µg/mL) against Mycobacterium tuberculosis H37Rv. This underscores the need for stereocontrolled synthesis and activity assays .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data?
Discrepancies in SAR often arise from impurities or incomplete characterization. Strategies include:
- LC-MS/MS profiling : Identifies trace impurities (e.g., deprotected intermediates).
- Crystallography : Resolves ambiguous regiochemistry (e.g., N7 vs. N9 alkylation in purines).
- Density Functional Theory (DFT) : Predicts preferred tautomeric forms influencing receptor interactions .
Q. How can metabolic stability be optimized for in vivo studies?
Phosphonate prodrug strategies, such as diisopropyl [[(R)-2-(purin-6-yl)propyloxy]methyl]phosphonate derivatives, enhance oral bioavailability. In vitro liver microsomal assays (e.g., human S9 fraction) assess esterase-mediated activation and oxidative stability .
Q. What analytical methods quantify degradation products under stressed conditions?
Forced degradation studies (acid/base/thermal stress) followed by UPLC-PDA-MS identify major degradants. For instance, acidic hydrolysis cleaves the benzamide group, generating free adenine derivatives, detectable via m/z 136.1 ([M+H]⁺) .
Experimental Design Considerations
Q. How to design assays for evaluating kinase inhibition or antitubercular activity?
- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., PKA or PKC isoforms) at ATP Km concentrations. IC₅₀ values <1 µM indicate high potency.
- Antitubercular activity : Microplate Alamar Blue assays (MABA) quantify growth inhibition of M. tuberculosis H37Rv in 7H9 media. Include rifampicin (MIC = 0.06 µg/mL) as a control .
Q. What computational tools predict interactions with biological targets?
Molecular docking (AutoDock Vina) against crystal structures (e.g., M. tuberculosis enoyl-ACP reductase, PDB: 4TZK) identifies key hydrogen bonds with Tyr158 and NAD⁺ cofactors. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .
Data Interpretation and Troubleshooting
Q. How to address low yields in coupling reactions?
Low yields (<40%) often result from steric hindrance at the purine N9 position. Mitigation strategies:
- Use bulky leaving groups (e.g., 6-chloro-2-iodopurine) to enhance reactivity.
- Optimize solvent polarity (e.g., DMF → NMP) and temperature (80°C → 100°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
